molecular formula C9H7ClN2O2 B1628801 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol CAS No. 34547-04-1

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol

Cat. No.: B1628801
CAS No.: 34547-04-1
M. Wt: 210.62 g/mol
InChI Key: NXINMZRUERWNOM-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole ring, a privileged scaffold well-known for its broad spectrum of pharmacological activities and its utility as a bio-isostere for ester and amide functional groups in drug design . This substitution can enhance metabolic stability due to the ring's inherent thermal and chemical resistance . The 4-chlorobenzyl moiety is a common pharmacophore that often contributes to a compound's ability to interact with biological targets. While specific biological data for this exact compound requires further experimental validation, compounds within this structural class have demonstrated considerable research value. 1,3,4-oxadiazole derivatives are frequently investigated for their potential anticancer properties, with some derivatives shown to inhibit key oncogenic pathways . Furthermore, this heterocyclic core is a prominent feature in research targeting antimicrobial, anti-tubercular, and anti-inflammatory agents . The integration of such heterocycles is a standard strategy in developing novel therapeutic candidates for a wide array of diseases . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)5-8-11-12-9(13)14-8/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXINMZRUERWNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=O)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618486
Record name 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34547-04-1
Record name 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Chlorobenzyl 1,3,4 Oxadiazol 2 Ol and Its Analogs

Conventional Synthetic Routes to 1,3,4-Oxadiazole-2-ol Derivatives

Traditional methods for synthesizing the 1,3,4-oxadiazole (B1194373) nucleus have been well-established for decades. These routes typically rely on cyclization reactions, often requiring harsh reagents and conditions.

Cyclization Reactions Involving Hydrazides and Carboxylic Acid Derivatives

One of the most fundamental and widely used methods for constructing the 1,3,4-oxadiazole ring involves the condensation and subsequent cyclization of a hydrazide with a carboxylic acid or its derivatives. researchgate.netresearchgate.net For the synthesis of the specific target molecule's scaffold, a common starting point would be the reaction of 4-chlorophenylacetic acid with semicarbazide (B1199961), which would yield the analogous 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine. ekb.eg This reaction is typically facilitated by a strong dehydrating agent such as phosphorus oxychloride (POCl₃). ekb.egnih.gov

The general mechanism involves the initial formation of an acylsemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to form the stable 1,3,4-oxadiazole ring. A variety of reagents can be used to drive this dehydration step.

Table 1: Common Dehydrating Agents in Conventional Synthesis

Dehydrating Agent Chemical Formula Typical Conditions Reference(s)
Phosphorus Oxychloride POCl₃ Reflux researchgate.netekb.egnih.gov
Thionyl Chloride SOCl₂ Heating researchgate.netnih.gov
Phosphorus Pentoxide P₂O₅ Heating researchgate.netnih.gov
Polyphosphoric Acid PPA Heating nih.gov

The reaction of acid hydrazides with carbon disulfide in a basic alcoholic solution is another key route, specifically for producing 5-substituted-1,3,4-oxadiazole-2-thiols, which are tautomers of the corresponding thiones. researchgate.net

Direct Cyclization of Diacylhydrazines

An alternative and equally important conventional pathway is the direct cyclodehydration of 1,2-diacylhydrazines. researchgate.net This method is particularly useful for synthesizing symmetrically and asymmetrically 2,5-disubstituted 1,3,4-oxadiazoles. The 1,2-diacylhydrazine precursor is treated with a potent dehydrating agent to induce ring closure. biointerfaceresearch.com

The choice of dehydrating agent is critical and can influence reaction conditions and yield. Reagents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid are commonly employed to facilitate this transformation. researchgate.netnih.gov For instance, silica-supported dichlorophosphate (B8581778) has been reported as an effective cyclodehydration agent for converting 1,2-diacylhydrazines to 1,3,4-oxadiazoles under solvent-free microwave conditions, highlighting a bridge between conventional reagents and greener techniques. nih.gov More recently, sulfuryl fluoride (B91410) (SO₂F₂) has been introduced as a simple and practical reagent for this cyclization under mild, metal-free conditions, demonstrating good functional group tolerance and high yields. researchgate.netbohrium.comcitedrive.com

Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of 1,3,4-oxadiazoles. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. wjarr.comjyoungpharm.org For the synthesis of 1,3,4-oxadiazoles, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while increasing product yields and purity. nih.govnih.govscholarsresearchlibrary.com

These procedures are versatile and have been applied to various synthetic strategies, including:

The condensation of hydrazides with aldehydes or orthoesters. nih.govnih.gov

The oxidative cyclization of acylhydrazones. nih.gov

The cyclodehydration of diacylhydrazines, often under solvent-free conditions on a solid support. nih.gov

For example, one study reported the synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole derivatives where microwave irradiation at 300W for just 3-4 minutes was sufficient to complete the reaction, compared to much longer periods required for conventional heating. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Key Benefit Reference(s)
Cyclization-Oxidation of Acyl Hydrazones 12 hours (reflux) 25 minutes Drastic time reduction nih.gov
Synthesis from Isoniazid & Aldehydes Not specified (longer) 3-4 minutes Speed and efficiency nih.govnih.gov

Solvent-Free Conditions and Environmentally Benign Solvents

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. scholarsresearchlibrary.com For 1,3,4-oxadiazole synthesis, several solvent-free techniques have been developed. Grinding, a mechanochemical method, involves mixing solid reactants in a mortar and pestle, sometimes with a catalytic amount of a substance like iodine, to initiate the reaction. researchgate.net This approach is simple, cost-effective, and avoids the use of any solvent during the reaction process. researchgate.netresearchgate.net

Another prevalent solvent-free method involves adsorbing reactants onto a solid support, such as silica (B1680970) gel, alumina, or montmorillonite (B579905) K10 clay, and then heating the mixture, often using microwaves. nih.govscholarsresearchlibrary.comresearchgate.net This technique not only eliminates the need for a solvent but also can lead to cleaner reactions and simpler work-up procedures. scholarsresearchlibrary.com

Catalytic Methods for Enhanced Reaction Efficiency

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions, while being required in only small amounts. nih.gov A diverse range of catalytic systems has been developed for 1,3,4-oxadiazole synthesis.

Metal-Based Catalysts: Copper(II) triflate (Cu(OTf)₂) has been used to catalyze the imine C-H functionalization of N-arylidenearoylhydrazides, providing direct access to 2,5-disubstituted 1,3,4-oxadiazoles in the presence of air and moisture. jchemrev.comorganic-chemistry.orgnih.gov Similarly, a cationic Iron(III)/TEMPO system enables the efficient oxidative cyclization of aroyl hydrazones using oxygen as the oxidant. organic-chemistry.org

Non-Metal Catalysts: Molecular iodine (I₂) has proven to be a versatile and environmentally benign catalyst. It can promote the oxidative cyclization of acylhydrazones and facilitate one-pot syntheses from hydrazides and aldehydes, often under solvent-free grinding conditions. researchgate.netresearchgate.netorganic-chemistry.org

Solid Acid Catalysts: Solid-supported acid catalysts like Nafion® NR50 have been used to catalyze the condensation of benzohydrazide (B10538) and triethylorthoalkanates under solvent-free microwave irradiation, offering the advantages of easy separation and reusability. nih.gov

These catalytic methods represent a significant step towards more sustainable and efficient chemical manufacturing, reducing reliance on stoichiometric reagents that generate substantial waste. nih.govluxembourg-bio.com

Ultrasound-Mediated Synthesis Techniques

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, increased yields, and milder reaction conditions. This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.net In the context of 1,3,4-oxadiazole synthesis, ultrasound has been successfully employed to accelerate the formation of the heterocyclic ring.

Researchers have developed ultrasound-assisted procedures for the synthesis of 1,3,4-oxadiazole derivatives, achieving high efficiency and excellent yields. For instance, the reaction of hydrazides with cyanogen (B1215507) bromide to form 1,3,4-oxadiazol-2-amines has been shown to produce yields between 81-93% in ethanol (B145695) with potassium bicarbonate. nih.gov Similarly, various 1,3,4-oxadiazole derivatives have been synthesized from substituted benzohydrazides and other reagents in the presence of a solvent like DMSO, with reaction times as short as 25 minutes under ultrasonic irradiation. uomustansiriyah.edu.iq

The application of ultrasound is not limited to simple cyclizations. It has also been used to facilitate more complex transformations, such as multicomponent reactions. A notable example is the three-component reaction of aromatic carboxylic acids, acenaphthoquinone, and (N-isocyanimino)triphenylphosphorane under ultrasound irradiation to furnish fully substituted 1,3,4-oxadiazoles. researchgate.net This methodology is valued for its energy efficiency and eco-sustainability. researchgate.net

Table 1: Examples of Ultrasound-Mediated Synthesis of 1,3,4-Oxadiazole Derivatives
Starting MaterialsProduct TypeConditionsYieldReference
Hydrazides, Cyanogen Bromide1,3,4-Oxadiazol-2-aminesEthanol, K2CO3, Ultrasound81-93% nih.gov
2-(chloromethyl)-5-phenyl-1,3,4-oxadiazol, p-phenylene diamineN,N'-(methylenebis(5-phenyl-1,3,4-oxadiazole-2-yl))bis(benzene-1,4-diamine) derivativeDMSO, Ultrasound, 25 minGood
Aromatic Carboxylic Acids, Acenaphthoquinone, (N-isocyanimino)triphenylphosphoraneFully substituted 1,3,4-oxadiazolesUltrasound irradiation, ~25°CNot specified researchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to conventional methods that often rely on stoichiometric, and sometimes hazardous, chemical oxidants. d-nb.infonih.gov This approach uses electrical current to drive chemical reactions, providing a high degree of control over the process. Both direct and indirect electrochemical methods have been explored for the synthesis of the 1,3,4-oxadiazole scaffold. d-nb.info

In direct electrolysis, the starting material is oxidized directly at the electrode surface. However, this method's success is highly dependent on the substrate's inherent redox potential, which can limit its applicability. d-nb.info Indirect electrolysis overcomes this limitation by using a redox mediator. A prominent example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a mediator in the oxidative cyclization of N-acyl hydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles. d-nb.infonih.gov This method is notable for its mild conditions, tolerance of a wide range of functional groups, and scalability, with reported yields of up to 83%. d-nb.infonih.gov The process can even be performed as a one-pot reaction directly from commercially available aldehydes and hydrazides. nih.gov

Another electrochemical approach involves the oxidation of acyl thiosemicarbazides at a platinum electrode in acetic acid to yield 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazole derivatives in good yields. researchgate.net This method highlights the versatility of electrochemistry in constructing the oxadiazole ring from different precursors. researchgate.net

Table 2: Data for Electrochemical Synthesis of 2-Phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazole Derivatives researchgate.net
CompoundSubstituent (R)Current (A)Potential (V)Yield (%)
1a-H0.202.1075
1b2-Cl0.151.9572
1c4-Cl0.182.0578
1d2-NO20.121.8565
1e4-NO20.141.9068
1f2-CH30.222.1580

Novel Synthetic Strategies and Functionalization Approaches for 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol

The synthesis of the specific target compound, this compound, and its analogs involves both the construction of the heterocyclic core and its subsequent functionalization.

Novel Synthetic Strategies: A key precursor for the target molecule is 4-chlorophenylacetic acid or its derivatives. The synthesis of the closely related analog, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine, was achieved by reacting 4-chlorophenylacetic acid with semicarbazide in the presence of phosphorus oxychloride. ekb.eg A similar strategy could be envisioned for the 2-ol derivative using a different cyclizing agent or precursor. Another route involves the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol from 4-chlorobenzoic acid, which is converted to the corresponding ester, then to the carbohydrazide, and finally cyclized with carbon disulfide and potassium hydroxide. This thiol can be considered a precursor to the target 2-ol compound.

More advanced strategies include one-pot procedures that combine synthesis and functionalization. For example, a one-pot synthesis-arylation method has been developed for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, (N-isocyanimino)triphenylphosphorane, and aryl iodides. nih.gov Another efficient approach utilizes O-(2,3,4,5,6-pentafluorophenyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent for the cyclodesulfurization of thiosemicarbazides to form 2,5-disubstituted 1,3,4-oxadiazoles, avoiding the harsh conditions of many traditional methods. luxembourg-bio.com

Functionalization Approaches: Once the 5-(4-chlorobenzyl)-1,3,4-oxadiazole core is formed, the 2-ol group (or its precursor) serves as a handle for further functionalization. The tautomeric nature of 2-hydroxy-1,3,4-oxadiazoles allows for reactions at either the oxygen or nitrogen atoms.

Drawing parallels from closely related analogs, the 2-amino group of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine has been readily functionalized. ekb.eg Acylation with various acid chlorides (such as acetyl chloride, benzoyl chloride, and chloroacetyl chloride) yields N-acylated derivatives. ekb.eg Reaction with isocyanates affords the corresponding urea (B33335) derivatives. ekb.eg

Similarly, the 2-thiol group of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol has been used as a nucleophile for S-substitution reactions. Stirring the thiol with various electrophiles (alkyl or aryl halides) in the presence of a base like sodium hydride in DMF leads to a diverse range of S-substituted derivatives. Furthermore, the thiol group can be used as a nucleophile to couple with activated sugars, leading to thioglycoside derivatives. scirp.org These functionalization strategies for the 2-amino and 2-thiol analogs provide a clear blueprint for potential reactions of the 2-ol moiety in this compound, such as O-alkylation or O-acylation, to generate a library of new compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 4 Chlorobenzyl 1,3,4 Oxadiazol 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-resolution ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the molecular structure. In a suitable deuterated solvent, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The methylene (B1212753) protons (CH₂) bridging the chlorophenyl and oxadiazole rings would likely appear as a singlet, while the aromatic protons of the 4-chlorobenzyl group would present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A key feature for the -ol tautomer would be the presence of a broad singlet corresponding to the hydroxyl (-OH) proton, the chemical shift of which would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. One would expect to see signals for the methylene carbon, the carbons of the chlorophenyl ring, and two distinct signals for the carbon atoms of the 1,3,4-oxadiazole (B1194373) ring. The chemical shifts of the oxadiazole carbons would be particularly indicative of the -ol tautomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol (Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methylene (-CH₂-) ~4.0 ~30-35
Aromatic (C-H) ~7.2-7.4 (two doublets) ~128-132
Hydroxyl (-OH) Variable, broad singlet -
Oxadiazole (C2) - ~155-160
Oxadiazole (C5) - ~160-165
Aromatic (C-Cl) - ~133-135

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to provide unambiguous assignments of the ¹H and ¹³C signals. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the 4-chlorobenzyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the methylene and aromatic carbons. These techniques are crucial for piecing together the molecular puzzle and confirming the proposed structure.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

HRMS would be used to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₉H₇ClN₂O₂). The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). This precise mass is a critical piece of evidence for confirming the identity of the synthesized compound.

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the connectivity of the molecule. Expected fragmentation pathways would include the cleavage of the bond between the methylene group and the oxadiazole ring, leading to the formation of a 4-chlorobenzyl cation. Other fragments corresponding to the oxadiazole ring would also be expected. Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the link between the 4-chlorobenzyl group and the 1,3,4-oxadiazol-2-ol (B1258321) moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can give insights into the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic chlorophenyl ring and the heterocyclic oxadiazole system. The position of the maximum absorption (λmax) would be influenced by the conjugation between these two ring systems. The presence of the hydroxyl group on the oxadiazole ring would also affect the electronic structure and, consequently, the UV-Vis spectrum. It has been noted that monocyclic heteroaromatic compounds with three heteroatoms often exhibit absorption near the short-wave limit of near-ultraviolet light. lp.edu.ua Studies on similar heterocyclic systems can provide a basis for interpreting the electronic structure from the UV-Vis spectrum. ijrpr.comnih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is a fundamental analytical technique employed in the structural elucidation of this compound. This method provides valuable insights into the molecular structure by identifying the key functional groups and their vibrational modes. The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of the 1,3,4-oxadiazole nucleus, the 4-chlorobenzyl substituent, and the hydroxyl group, which may exist in tautomeric equilibrium with its keto form, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2(3H)-one.

The analysis of the spectrum reveals distinct vibrational frequencies corresponding to specific bond types within the molecule. The presence of the heterocyclic 1,3,4-oxadiazole ring is typically confirmed by characteristic stretching vibrations. The C=N (azomethine) stretching vibration is generally observed in the region of 1630–1550 cm⁻¹. nih.govasianpubs.org Furthermore, the stretching vibration of the C-O-C (ether) linkage within the oxadiazole ring usually appears as a strong band in the 1250–1000 cm⁻¹ range. nih.gov

A significant feature of the IR spectrum is the information it provides about the tautomeric nature of the 2-hydroxy-1,3,4-oxadiazole ring. The compound can exist in either the enol form (this compound) or the keto form (5-(4-chlorobenzyl)-1,3,4-oxadiazol-2(3H)-one). The presence of the enol tautomer is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration. In contrast, the keto tautomer would exhibit a strong absorption band corresponding to the C=O stretching vibration, typically found between 1750 cm⁻¹ and 1700 cm⁻¹. The spectrum may also show a band for N-H stretching of the keto tautomer, usually in the 3300-3100 cm⁻¹ range, which can sometimes overlap with the O-H band. mdpi.com

The 4-chlorobenzyl group attached to the oxadiazole ring also gives rise to several characteristic absorption bands. The aromatic C-H stretching vibrations of the benzene ring are expected to appear as a group of weak to moderate bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). nih.gov The aromatic C=C stretching vibrations within the benzene ring produce characteristic bands in the 1600–1450 cm⁻¹ region. The presence of the methylene bridge (-CH₂-) is confirmed by its asymmetric and symmetric stretching vibrations, which are typically observed in the 2960-2850 cm⁻¹ range. asianpubs.org Finally, the C-Cl stretching vibration from the chlorophenyl group is expected to produce a strong band in the fingerprint region, usually between 800 and 600 cm⁻¹.

The comprehensive analysis of these vibrational bands allows for the unambiguous identification of the compound's structural features. The following table summarizes the expected characteristic IR absorption bands for this compound, based on data from analogous structures and established correlation tables. nih.govasianpubs.orgvscht.cz

Table 1. Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400 - 3200Broad, MediumO-H (Enol form)Stretching
3300 - 3100MediumN-H (Keto form)Stretching
3100 - 3000Weak-MediumAromatic C-HStretching
2960 - 2850Weak-MediumAliphatic C-H (-CH₂-)Stretching
~1720StrongC=O (Keto form)Stretching
1630 - 1550Medium-StrongC=N (Oxadiazole ring)Stretching
1600 - 1450Medium-StrongAromatic C=CRing Stretching
1250 - 1000StrongC-O-C (Oxadiazole ring)Asymmetric Stretching
800 - 600StrongC-ClStretching

Computational Chemistry and in Silico Investigations of 5 4 Chlorobenzyl 1,3,4 Oxadiazol 2 Ol and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Stability and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely applied to 1,3,4-oxadiazole (B1194373) derivatives to calculate properties that determine their molecular stability and electronic characteristics. paperity.orgresearchgate.net By analyzing parameters derived from DFT, researchers can predict the reactivity and kinetic stability of these compounds. mdpi.comresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netnahrainuniv.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and prone to chemical reactions, as less energy is needed for electronic transitions. nih.govwuxiapptec.com This principle is used to assess and compare the reactivity of different 1,3,4-oxadiazole derivatives. nih.gov For instance, studies on various oxadiazole derivatives have shown that substitutions on the phenyl ring can modulate the HOMO-LUMO gap, thereby altering the molecule's reactivity and potential biological activity. mdpi.comnih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Representative 1,3,4-Oxadiazole Derivatives (Calculated in Gas Phase)
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Derivative 7g-6.71-1.794.92
Derivative 7j-6.79-1.874.92
Derivative 7l-6.83-1.825.01

Data derived from computational studies on 1,3,4-oxadiazole derivatives. mdpi.com

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle, and its aromaticity influences its stability, reactivity, and ability to engage in biological interactions. researchgate.netnih.govnih.gov The aromatic character of this ring has been investigated using computational methods that calculate aromaticity indices. Two common methods are the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on geometric parameters (bond lengths), and the Nucleus-Independent Chemical Shift (NICS), which is based on magnetic properties. researchgate.net

Studies on 1,3,4-oxadiazoles have yielded interesting results regarding the ring's aromaticity. The HOMA method sometimes suggests a non-aromatic or weakly aromatic character for the oxadiazole ring. researchgate.net In contrast, NICS calculations often predict a relatively high degree of aromaticity. researchgate.net This discrepancy highlights that the concept of aromaticity is multifaceted and depends on the criteria used for its evaluation. The unique structural feature of the 1,3,4-oxadiazole ring, with its pyridine-type nitrogen atoms, is considered beneficial for binding with various enzymes and receptors. researchgate.netnih.gov

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived to further quantify a molecule's reactivity. ajchem-a.comchimicatechnoacta.ru These quantum descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap. irjweb.comchimicatechnoacta.ru It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of hardness, it indicates a molecule's polarizability. A soft molecule has a small HOMO-LUMO gap and is more reactive. irjweb.comchimicatechnoacta.ru It is calculated as: S = 1 / η

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. It quantifies the electrophilic nature of a molecule. It is calculated as: ω = χ² / (2η)

These descriptors provide a comprehensive picture of the chemical behavior of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-ol derivatives, helping to predict their interactions and stability. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for Representative 1,3,4-Oxadiazole Derivatives (eV)
Compound DerivativeElectronegativity (χ)Chemical Hardness (η)Chemical Softness (S)Electrophilicity Index (ω)
Derivative 7g4.252.460.413.67
Derivative 7j4.332.460.413.81
Derivative 7l4.332.510.403.73

Calculated values based on data from computational studies. mdpi.com Formulas derived from quantum chemistry principles. ajchem-a.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wjarr.comsemanticscholar.orgnih.gov This method is extensively used for 1,3,4-oxadiazole derivatives to understand their binding mechanisms and to screen for potential inhibitors of specific biological targets. nih.govmdpi.com

Molecular docking simulations estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which reflects the strength of the ligand-receptor interaction. nih.gov A lower binding energy generally indicates a more stable complex and higher binding affinity. nih.gov

These simulations also provide a detailed, three-dimensional view of how the ligand fits into the active site of the target protein. They identify specific molecular interactions, such as:

Hydrogen Bonds: Crucial for the specificity and stability of binding, often involving the nitrogen atoms of the oxadiazole ring or other functional groups. nih.govnih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the chlorobenzyl group) and hydrophobic pockets in the protein's active site. nih.gov

Pi-Interactions: These include pi-pi stacking, pi-cation, and pi-alkyl interactions, where the aromatic rings of the ligand and protein residues are involved. nih.gov

For example, studies on 1,3,4-oxadiazole derivatives targeting Factor Xa have shown pi-cation interactions between the oxadiazole ring and residues like Arg25, as well as hydrophobic interactions involving the 4-chlorophenyl group. nih.gov

The analysis of docking results involves comparing the docking scores of different derivatives to identify the most promising candidates. mdpi.comresearchgate.net This ranking helps prioritize compounds for further experimental testing. Furthermore, the identification of key amino acid residues that form critical interactions with the ligand is a primary outcome of docking studies. wjarr.comnih.gov

This information is invaluable for structure-activity relationship (SAR) studies, explaining why certain structural modifications enhance or diminish binding affinity. For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR), key residues like Met769, Gln767, and Thr766 have been identified as forming hydrogen bonds with 1,3,4-oxadiazole inhibitors. nih.gov Similarly, docking against Factor Xa has highlighted the importance of interactions with residues such as Arg25, Leu123, and Pro124. nih.gov

Table 3: Docking Scores and Key Interacting Residues for 1,3,4-Oxadiazole Derivatives Against Various Protein Targets
Compound Class/DerivativeProtein Target (PDB ID)Docking Score / Binding EnergyKey Interacting Residues
Derivative IIeEGFR-7.89 kcal/molGln767, Met769, Thr766 (H-bonds)
Derivative IIbEGFR-7.19 kcal/molGln767, Thr766, Asp831 (H-bonds)
Derivative 3aFactor Xa (1NFY)Score: 6270; ACE: -352.28 kcal/molArg25 (H-bond)
Derivative 3iFactor Xa (1NFY)Score: 5612; ACE: -312.12 kcal/molArg25 (Pi-cation, Hydrophobic)
Derivative 5aCDK-2-10.654 kcal/molNot Specified
Derivative 5eCaspase-3-8.12 kcal/molArg64, Ser209, Tyr204, Trp206

Data compiled from various molecular docking studies on 1,3,4-oxadiazole derivatives. nih.govnih.govresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational stability of a ligand when bound to a protein and the dynamics of the binding process itself. nih.govnih.gov

For derivatives of the 1,3,4-oxadiazole class, MD simulations have been employed to assess the stability of the ligand-receptor complex. nih.gov Studies on similar heterocyclic compounds show that simulations, often run for periods up to 100 nanoseconds, can evaluate the stability of the compound within the binding site of a target protein. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation indicates whether the complex remains stable. japsr.in For instance, in studies of oxadiazole derivatives as potential enzyme inhibitors, MD simulations have confirmed that the ligand remains stably bound within the active site, validating the docking results. nih.govnih.gov This approach helps to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the bound conformation. japsr.in Such studies provide a dynamic picture of the binding event, which is essential for understanding the mechanism of action and for the rational design of more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. researchgate.netnih.gov These models generate 3D contour maps that show how steric, electrostatic, and other physicochemical properties of a molecule influence its activity. nih.gov

For various series of 1,3,4-oxadiazole derivatives, 3D-QSAR studies have been successfully applied to guide the synthesis of new compounds with enhanced biological activity. researchgate.netnih.gov For example, a CoMSIA model for a set of 1,3,4-oxadiazol-2-one derivatives identified that electrostatic, steric, and hydrogen bond donor/acceptor properties were key determinants of their inhibitory activity. nih.gov The statistical validation of these models, using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²), confirms their predictive power. researchgate.netnih.gov The insights gained from QSAR contour maps help medicinal chemists to identify which parts of the this compound scaffold could be modified to improve target binding and efficacy.

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

In the early stages of drug discovery, it is critical to evaluate the pharmacokinetic properties of a compound. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties computationally, helping to filter out candidates that are likely to fail in later stages due to poor pharmacokinetics or toxicity. neliti.comasianpubs.org Numerous studies on 1,3,4-oxadiazole derivatives utilize these predictive models to assess their drug-likeness. nih.govnih.gov

A key factor for an orally administered drug is its ability to be absorbed from the gastrointestinal (GI) tract. Computational tools predict parameters that influence oral absorption and bioavailability, such as adherence to Lipinski's Rule of Five and the Veber rule. nih.govmdpi.com Lipinski's rule assesses drug-likeness based on molecular weight (MW ≤ 500), lipophilicity (logP ≤ 5), hydrogen bond donors (HBD ≤ 5), and hydrogen bond acceptors (HBA ≤ 10). nih.gov

Studies on structurally related 1,3,4-oxadiazole derivatives consistently show good predicted oral bioavailability. researchgate.netnih.gov For instance, in silico analysis of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, a close analog, predicted good intestinal absorption (>30%). researchgate.net Similarly, other series of 1,3,4-oxadiazoles have been predicted to have high GI absorption and to be orally active, with no violations of Lipinski's rule. nih.govnih.gov These predictions suggest that the this compound scaffold is favorable for developing orally active agents.

| GI Absorption | Predicted absorption from the gastrointestinal tract | High | researchgate.netnih.gov |

After absorption, a drug is distributed throughout the body and eventually excreted. In silico models can predict key distribution parameters like blood-brain barrier (BBB) permeability and plasma protein binding. For 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, predictions indicated it would be bound to plasma proteins and would not readily cross the blood-brain barrier. researchgate.net The volume of distribution (VDss) for this analog was predicted to be low, suggesting more of the drug remains in plasma rather than distributing into tissues. researchgate.net

Excretion is often handled by the kidneys. The renal organic cation transporter is important for the clearance of many drugs. researchgate.net Computational models for related oxadiazoles (B1248032) suggest they are not likely to be substrates for P-glycoprotein (P-gp), an efflux pump that can limit drug distribution and efficacy. researchgate.net

The metabolism of a drug candidate, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and can produce active or toxic metabolites. In silico tools can predict which CYP isoforms are likely to metabolize a compound and identify potential sites of metabolism on the molecule. researchgate.net For the analog 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, it was predicted to be a substrate for CYP3A4 and an inhibitor of CYP1A2, but not an inhibitor of other major isoforms like CYP2D6, CYP2C9, or CYP2C19. researchgate.net Such predictions are vital for anticipating potential drug-drug interactions. researchgate.net

Table 2: Predicted ADMET Properties for 1,3,4-Oxadiazole Analogs

Property Prediction Implication Source(s)
Blood-Brain Barrier Predicted to be non-permeable Low potential for CNS effects researchgate.net
P-glycoprotein (P-gp) Not a substrate Less susceptible to efflux-mediated resistance researchgate.net
CYP Inhibition Inhibitor of CYP1A2; Non-inhibitor of CYP2D6, CYP2C19, CYP2C9 Potential for drug interactions involving the CYP1A2 pathway researchgate.net

| Metabolism | Substrate of CYP3A4 | Primary metabolic pathway likely involves CYP3A4 | researchgate.net |

Virtual Screening and Lead Optimization Strategies Based on Computational Data

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ctu.edu.vn This method is faster and more cost-effective than traditional high-throughput screening. ctu.edu.vn For the 1,3,4-oxadiazole class of compounds, structure-based virtual screening, which involves docking candidate molecules into the 3D structure of a target protein, has been used to discover novel inhibitors for various enzymes. nih.govctu.edu.vnbohrium.com

Once a "hit" compound like this compound is identified, computational data guides the lead optimization process. nih.gov This involves making targeted chemical modifications to improve potency, selectivity, and ADMET properties. nih.govresearchgate.net For example, Free Energy Perturbation (FEP) calculations can predict how changes to a specific part of the molecule, such as replacing a linker or altering a substituent, will affect its binding affinity. nih.gov This allows chemists to prioritize the synthesis of derivatives that are predicted to have improved activity, streamlining the path from an initial hit to a viable drug candidate. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities Exhibited by 5 4 Chlorobenzyl 1,3,4 Oxadiazol 2 Ol and Its Derivatives

Anti-Microbial Mechanisms

Derivatives of the 1,3,4-oxadiazole (B1194373) nucleus have shown significant potential as antimicrobial agents, addressing the critical challenge of drug-resistant microbial strains. nih.gov The mechanisms underlying their antibacterial action are diverse, involving the inhibition of crucial bacterial enzymes and demonstrating efficacy against resilient pathogens like MRSA. researchgate.netresearchgate.net

A key mechanism for the antibacterial activity of certain 1,3,4-oxadiazole derivatives is the disruption of bacterial cell wall synthesis. A novel class of these compounds has been identified as non-beta-lactam inhibitors of penicillin-binding proteins (PBPs). researchgate.net PBPs are essential enzymes for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. By inhibiting these proteins, the oxadiazole derivatives effectively halt cell wall construction, leading to bacterial cell death. This mode of action is particularly significant as it differs from the mechanism of beta-lactam antibiotics, offering a potential strategy to circumvent existing resistance. researchgate.net

Further studies have shown that some 1,3,4-oxadiazole derivatives, such as those derived from nalidixic acid and norfloxacin, act by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. nih.gov These enzymes are vital for bacterial DNA replication, and their inhibition represents another pathway through which these compounds exert their bactericidal effects. nih.gov

The emergence of multidrug-resistant (MDR) bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA), poses a major global health threat. nih.gov Several derivatives of 1,3,4-oxadiazole have demonstrated potent activity against these challenging pathogens. researchgate.net

Research has identified specific oxadiazole derivatives with significant anti-MRSA capabilities. For instance, a derivative referred to as compound 13, which incorporates a pentafluorosulfanyl substituent, showed a 16- to 32-fold increase in activity against a panel of multidrug-resistant S. aureus strains compared to its parent compound. nih.gov Another study identified three compounds, OZE-I, OZE-II, and OZE-III, which were effective in an MRSA infection model and exhibited potent antibacterial activity against various S. aureus strains, including MRSA isolates like MW2 and USA300. nih.gov The minimum inhibitory concentrations (MICs) for these compounds highlight their efficacy. nih.gov

The antibacterial spectrum of these compounds includes various Gram-positive and Gram-negative bacteria, with some derivatives showing activity stronger than or comparable to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.govmdpi.com

**Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives Against *S. aureus***

Compound Strain MIC (μg/mL) Reference
OZE-I S. aureus USA100 (MRSA) 4 nih.gov
OZE-I S. aureus USA300 (MRSA) 16 nih.gov
OZE-II S. aureus USA100 (MRSA) 8 nih.gov
OZE-II S. aureus USA300 (MRSA) 16 nih.gov
OZE-III S. aureus USA100 (MRSA) 8 nih.gov
OZE-III S. aureus USA300 (MRSA) 32 nih.gov
Compound 4a MRSA 62 auctoresonline.org
Compound 4b MRSA 62 auctoresonline.org
Compound 4c MRSA 62 auctoresonline.org

Anti-Cancer Mechanisms

The 1,3,4-oxadiazole scaffold is a key feature in numerous compounds designed as anticancer agents. sci-hub.seijfmr.com Their antiproliferative effects are achieved through a variety of mechanisms, including the induction of programmed cell death (apoptosis), inhibition of critical cancer-related enzymes, and modulation of essential cell signaling pathways. nih.gov

A primary mechanism of anticancer action for 1,3,4-oxadiazole derivatives is the induction of apoptosis. nih.gov For example, the compound 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) was found to induce a dose- and time-dependent antiproliferative effect in hepatocellular carcinoma (HCC) cells. frontiersin.org Mechanistic studies showed that CMO caused a significant increase in the sub-G1 cell population, which is a hallmark of apoptosis. frontiersin.org This was further confirmed by annexin (B1180172) V-propidium iodide staining and the observed cleavage of PARP and caspase-3, key executioners of the apoptotic cascade. frontiersin.org

Other studies have reported similar findings. A 1,3,4-oxadiazole-naphthalene hybrid, compound 5, induced apoptosis in 22.86% of HepG2 cancer cells, compared to just 0.51% in untreated control cells. nih.gov This effect was associated with a 5.61-fold increase in the level of caspase-3, confirming the activation of this critical apoptotic protease. nih.gov The activation of caspase-3-mediated apoptosis is recognized as a promising therapeutic strategy in cancer treatment. mdpi.com

The anticancer properties of 1,3,4-oxadiazole derivatives are frequently linked to their ability to inhibit enzymes that are crucial for cancer cell survival and proliferation. mdpi.comijnrd.org

Thymidylate Synthase (TS): TS is a vital enzyme in the synthesis of DNA, making it a key target for chemotherapy. mdpi.com Certain 1,3,4-oxadiazole-thioether derivatives have been developed as potent TS inhibitors. sci-hub.se One such compound exhibited strong in vitro anticancer activity against human hepatoma (HepG2), breast (MCF-7), and gastric (SGC-7901) cancer cells, with an IC50 value against HepG2 cells that was 30 times stronger than the standard drug 5-fluorouracil. sci-hub.senih.gov Another study on hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole moieties identified two compounds (12 and 13) that inhibited the thymidylate synthase enzyme with IC50 values of 2.52 µM and 4.38 µM, respectively, outperforming the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). mdpi.com

Histone Deacetylases (HDAC): HDACs are enzymes whose overexpression is linked to carcinogenesis, making them an attractive target for cancer therapy. nih.gov Inhibition of HDACs can lead to cancer cell death through apoptosis, cell cycle arrest, and other mechanisms. nih.gov Several 1,3,4-oxadiazole derivatives have been identified as effective HDAC inhibitors. nih.govmdpi.com For instance, (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide has demonstrated significant anticancer activity through the inhibition of the HDAC8 enzyme. biointerfaceresearch.com

Topoisomerase II: This enzyme is involved in altering DNA topology and is essential for cell division. Some 1,3,4-oxadiazole derivatives have been identified as inhibitors of topoisomerase II, contributing to their anticancer effects. mdpi.com

Telomerase: Telomerase is an enzyme that is reactivated in the vast majority of human tumors, allowing for unlimited cell proliferation. nih.gov It is considered an effective drug target. nih.gov Studies have shown that 1,3,4-oxadiazole derivatives can act as telomerase inhibitors. nih.gov One derivative containing a pyrazine (B50134) group was found to have a stronger inhibitory effect on telomerase than the reference compound staurosporine (B1682477). nih.gov A comprehensive study on 2-phenyl-4H-chromone derivatives bearing a 1,3,4-oxadiazole moiety identified compounds with potent telomerase inhibitory activity (IC50 < 1 µM), which was significantly superior to staurosporine (IC50 = 6.41 µM). nih.gov

Table 2: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Class / Name Target Enzyme Activity (IC₅₀) Reference
1,3,4-Oxadiazole-Triazole Hybrid (12) Thymidylate Synthase 2.52 µM mdpi.com
1,3,4-Oxadiazole-Triazole Hybrid (13) Thymidylate Synthase 4.38 µM mdpi.com
2-phenyl-4H-chromone-oxadiazole (A33) Telomerase < 1 µM nih.gov
Pemetrexed (Standard) Thymidylate Synthase 6.75 µM mdpi.com
Staurosporine (Standard) Telomerase 6.41 µM nih.gov

Beyond direct enzyme inhibition, 1,3,4-oxadiazole derivatives exert their anticancer effects by interfering with critical signaling pathways that regulate cell growth, survival, and metastasis. ijnrd.org

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is aberrantly activated in many cancers, promoting cell proliferation and survival. frontiersin.org The compound CMO was shown to inhibit the NF-κB signaling pathway in HCC cells by decreasing the phosphorylation of key proteins IκB and p65. biointerfaceresearch.comfrontiersin.org This inhibition abrogated the DNA binding and transcriptional activity of NF-κB, ultimately leading to apoptosis. frontiersin.org Other research has also identified novel oxadiazole-triazole hybrids that target NF-κB in chronic myelogenous leukemia (CML) cells, suppressing the expression of NF-κB-regulated genes like Bcl-2, MMP-9, and COX-2, which results in apoptosis. nih.gov

BCL-2 Family: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. The aforementioned NF-κB inhibitor, compound 4c, was found to suppress the expression of the anti-apoptotic protein Bcl-2/xl, thereby promoting cancer cell death. nih.gov

Focal Adhesion Kinase (FAK): FAK is a kinase involved in cell adhesion and signaling, and its inhibition is a target for cancer therapy. ijnrd.org The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed as FAK inhibitors. ingentaconnect.com

Tubulin Polymerization: The microtubule network, formed by the polymerization of tubulin, is essential for mitosis, making it a well-established target for anticancer drugs. nih.gov Several 1,3,4-oxadiazole derivatives have been reported to function as tubulin polymerization inhibitors. sci-hub.se For example, new derivatives were designed based on the core of known tubulin inhibitors, and molecular docking studies confirmed their efficient binding to the colchicine (B1669291) binding site of tubulin, suggesting this as their mechanism of anticancer activity. mdpi.com

Molecular Target Identification via Chemical Genetics Approaches (e.g., Tail-Interacting Protein 47)

As of the current body of scientific literature, there are no specific studies detailing the use of chemical genetics approaches to identify molecular targets of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-ol, nor are there reports of its interaction with Tail-Interacting Protein 47 (TIP47). Further research is required to explore these potential mechanisms of action.

Anti-Diabetic Mechanisms

The 1,3,4-oxadiazole scaffold is a prominent feature in the design of novel anti-diabetic agents due to its ability to interact with multiple targets involved in glucose homeostasis.

Alpha-Glucosidase and Alpha-Amylase Inhibition

Derivatives of 1,3,4-oxadiazole have demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose absorption. A study on a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2-ylthiol}acetamide, which are structurally related to this compound, identified several potent α-glucosidase inhibitors. mdpi.com The inhibitory concentrations (IC50) for some of these compounds were found to be in the micromolar range, indicating significant potential for controlling postprandial hyperglycemia. mdpi.com

Compoundα-Glucosidase IC50 (µM) mdpi.com
6a 81.72 ± 1.18
6c 52.73 ± 1.16
6d 62.62 ± 1.15
6e 56.34 ± 1.17
6g 86.35 ± 1.17
6i 52.63 ± 1.16

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of glucose metabolism and insulin (B600854) sensitivity, making it a significant target for anti-diabetic drugs. While direct studies on this compound are not available, various 1,2,4-oxadiazole (B8745197) derivatives have been investigated as PPARα agonists, suggesting that the broader oxadiazole class of compounds has the potential to modulate PPAR activity. nih.govnih.gov The activation of PPARγ by small molecules can lead to improved insulin signaling and glucose uptake in peripheral tissues. Further research is warranted to determine if this compound or its close derivatives can function as PPARγ agonists.

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is another important enzyme in the insulin signaling pathway, and its inhibition is considered a therapeutic strategy for type 2 diabetes. The 1,3,4-oxadiazole scaffold has been incorporated into potent and selective GSK-3β inhibitors. researchgate.netnih.gov For instance, a series of 1,3,4-oxadiazole derivatives have been reported with significant GSK-3β inhibitory activity, suggesting that this class of compounds can modulate glycogen synthesis and glucose metabolism through this mechanism. researchgate.netnih.gov Specific investigations into the GSK-3β inhibitory potential of this compound are needed to confirm its role in this pathway.

Anti-Convulsant Mechanisms (e.g., Human GABAA Receptor Interaction)

The GABAergic system, particularly the GABAA receptor, is a primary target for anticonvulsant drugs. A series of novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, which share structural similarities with this compound, have been designed and synthesized as ligands for the GABAA/benzodiazepine (B76468) receptor complex. researchgate.netexcli.de One of the lead compounds from this series demonstrated high affinity for the benzodiazepine binding site of the GABAA receptor, with a Ki value of 0.44 nM and an IC50 of 0.73±0.17 nM. researchgate.netexcli.de This compound exhibited hypnotic and weak anticonvulsant effects in animal models, which were reversible by the benzodiazepine receptor antagonist flumazenil, confirming its mechanism of action through the GABAA receptor. researchgate.netexcli.de These findings suggest that this compound may also exert anticonvulsant effects by modulating GABAA receptor activity.

Anti-Parasitic Mechanisms (e.g., Leishmania infantum CYP51 Enzyme Inhibition)

The enzyme sterol 14α-demethylase (CYP51) is a crucial component in the biosynthesis of ergosterol (B1671047) in protozoan parasites like Leishmania infantum, making it an attractive target for anti-parasitic drugs. Molecular docking and dynamic simulations have indicated a strong affinity of 1,2,4-oxadiazole derivatives for the L. infantum CYP51 enzyme. nih.govnih.gov Although these studies were not performed on this compound specifically, the findings support the potential for oxadiazole-containing compounds to inhibit this vital parasitic enzyme. nih.govnih.gov In silico studies of other FDA-approved drugs have also targeted Leishmania infantum CYP51, highlighting the validity of this approach in discovering new anti-leishmanial agents. mdpi.com The 4-chlorophenyl moiety present in the subject compound is a common feature in molecules with biological activity, further suggesting its potential as a CYP51 inhibitor.

Anti-Inflammatory Mechanisms (e.g., Cyclooxygenase (COX) Inhibition)

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are frequently attributed to their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.com These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by blocking the COX pathway. nih.gov

Research into 1,3,4-oxadiazole derivatives has revealed their potential as selective COX-2 inhibitors. nih.govresearchgate.net Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective NSAIDs. aalto.fi A series of 2,5-diaryl-1,3,4-oxadiazoles demonstrated potent and selective inhibition of COX-2, with some compounds exhibiting superior anti-inflammatory activity in vivo compared to the standard drug celecoxib. researchgate.net The presence of a methylsulfonyl group on the aryl substituent was found to be a key factor in enhancing selective COX-2 inhibition. researchgate.net

In addition to direct enzyme inhibition, some 1,3,4-oxadiazole derivatives exhibit anti-inflammatory effects by modulating other pathways involved in the inflammatory cascade. For instance, certain halogenated derivatives of oxadiazole have been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Overproduction of NO and ROS during inflammation contributes to oxidative stress and tissue damage. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
8e 13.5 ± 0.9 0.14 ± 0.01 96.43 nih.gov
8f 12.8 ± 0.7 0.09 ± 0.008 142.22 nih.gov
8g 11.5 ± 0.6 0.08 ± 0.006 143.75 nih.gov
6b >100 0.89 ± 0.07 >112.35 researchgate.net
6e 65.76 ± 5.12 0.48 ± 0.04 137.00 researchgate.net
6f 58.43 ± 4.87 0.52 ± 0.04 112.36 researchgate.net
7e 45.67 ± 3.98 0.67 ± 0.05 68.16 researchgate.net
7f 67.89 ± 5.87 0.89 ± 0.06 76.28 researchgate.net
Celecoxib 14.7 ± 1.1 0.045 ± 0.003 326.67 nih.gov
Diclofenac Sodium 3.8 ± 0.3 0.84 ± 0.06 4.52 nih.gov

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.

Neuroprotective Mechanisms (e.g., Acetylcholinesterase Inhibition)

The neuroprotective potential of 1,3,4-oxadiazole derivatives has been explored through various mechanistic pathways, with a significant focus on the inhibition of cholinesterase enzymes. nih.gov Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govbrieflands.com

Several novel 1,3,4-oxadiazole derivatives have been synthesized and identified as potent inhibitors of both AChE and monoamine oxidase (MAO) enzymes, which are also implicated in the pathology of neurodegenerative diseases. nih.gov Certain compounds from this class have demonstrated multi-targeting capabilities, inhibiting MAO-A, MAO-B, and AChE with IC₅₀ values in the low micromolar to nanomolar range. nih.gov

Beyond enzyme inhibition, some 1,3,4-oxadiazole derivatives exhibit neuroprotective effects by mitigating oxidative stress. In a model of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, which mimics some aspects of Parkinson's disease, specific 2,5-substituted 1,3,4-oxadiazoles were found to preserve synaptosomal viability and maintain levels of reduced glutathione, a critical endogenous antioxidant. nih.gov This suggests that these compounds may protect neurons by stabilizing synaptosomal membranes and bolstering the brain's defense against oxidative damage. nih.gov

Table 2: In Vitro Enzyme Inhibitory Activity of Selected Oxadiazole Derivatives for Neuroprotection

Compound Target Enzyme IC₅₀ (µM) Reference
4c MAO-A 3.46 ± 0.21 nih.gov
4c AChE 2.67 ± 0.14 nih.gov
4d MAO-A 1.89 ± 0.11 nih.gov
4d MAO-B 2.01 ± 0.13 nih.gov
4d AChE 1.98 ± 0.09 nih.gov
4e MAO-A 1.03 ± 0.06 nih.gov
4e MAO-B 1.54 ± 0.09 nih.gov
4e AChE 1.43 ± 0.07 nih.gov
4g MAO-A 0.87 ± 0.05 nih.gov
4g MAO-B 0.80 ± 0.04 nih.gov
4g AChE 0.83 ± 0.03 nih.gov
4j MAO-A 2.45 ± 0.15 nih.gov
4j AChE 2.11 ± 0.12 nih.gov
4k MAO-A 1.56 ± 0.09 nih.gov
4k AChE 1.76 ± 0.08 nih.gov
4m MAO-A 0.11 ± 0.007 nih.gov
4n MAO-A 0.98 ± 0.06 nih.gov
4n AChE 1.04 ± 0.05 nih.gov

MAO: Monoamine Oxidase; AChE: Acetylcholinesterase. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity.

Anti-Hypertensive Mechanisms (e.g., AT1 Receptor Antagonism)

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and blockade of the angiotensin II type 1 (AT1) receptor is a well-established therapeutic approach for hypertension. nih.govsid.ir The oxadiazole ring, particularly the 5-oxo-1,2,4-oxadiazole moiety, has been identified as a valuable pharmacophore in the design of AT1 receptor antagonists. nih.govmdpi.com This ring system often serves as a bioisosteric replacement for the tetrazole or carboxylic acid groups found in many "sartan" drugs, a class of AT1 receptor blockers. mdpi.compsu.edu

Derivatives containing the 5-oxo-1,2,4-oxadiazole ring have demonstrated high affinity for the AT1 receptor, with IC₅₀ values in the nanomolar to micromolar range. nih.govnih.gov For instance, a series of 5-oxo-1,2,4-oxadiazole derivatives displayed affinities for the AT1 receptor that were comparable to the established drug losartan. nih.gov The substitution of the tetrazole ring in candesartan (B1668252) with a 5-oxo-1,2,4-oxadiazole ring led to the development of azilsartan, a potent and selective AT1 receptor antagonist with a long-lasting antihypertensive effect. nih.govpsu.edu

The mechanism of these compounds involves displacing angiotensin II from its binding site on the AT1 receptor, thereby blocking its vasoconstrictive and aldosterone-releasing effects. nih.gov The insurmountable, or tight, binding of some of these oxadiazole-containing antagonists to the AT1 receptor may contribute to their potent and sustained antihypertensive activity. psu.edu

Table 3: In Vitro AT1 Receptor Antagonistic Activity of Selected Oxadiazole Derivatives

Compound Assay IC₅₀ (nM) Reference
Compound 1 AT1 Receptor Affinity 5.01 ± 1.67 nih.gov
Azilsartan Inhibition of IP1 accumulation (without washout) 9.2 psu.edu
Azilsartan Inhibition of IP1 accumulation (with washout) 81.3 psu.edu
Olmesartan Inhibition of IP1 accumulation (without washout) 12.2 psu.edu
Valsartan Inhibition of IP1 accumulation (without washout) 59.8 psu.edu

IC₅₀ values represent the concentration required to inhibit 50% of the designated activity. IP1 (inositol monophosphate) accumulation is a measure of receptor activation.

Toxicological Considerations and Safety Profiling of 5 4 Chlorobenzyl 1,3,4 Oxadiazol 2 Ol and Oxadiazole Class

In Vitro Cytotoxicity Studies on Mammalian Cell Lines

In vitro cytotoxicity assays are fundamental in the initial screening of chemical compounds for their potential to cause cell death. These studies are typically conducted on a variety of mammalian cell lines, including both cancerous and normal cells, to determine a compound's cytotoxic potential and its selectivity.

A desirable characteristic of potential anticancer agents is the ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on 1,3,4-oxadiazole (B1194373) derivatives have demonstrated such selectivity. For instance, a series of 1,3,4-oxadiazole derivatives showed potent cytotoxicity against Hep-2 and A549 cancer cell lines while being comparatively safer for normal V-79 cell lines. nih.gov All four tested oxadiazoles (B1248032) in this study exhibited high IC50 values on both normal Chang liver and V79 cell lines compared to cancerous cell lines, indicating low toxic effects on normal cells. nih.gov Similarly, other research has highlighted 1,3,4-oxadiazole derivatives that were more potent against tumor cells than normal cells, with some compounds showing a selectivity index greater than 12. nih.gov Another study found that certain 1,3,4-oxadiazole-naphthalene hybrids had low cytotoxicity against normal adult liver epithelial (THLE-2) cells compared to their effects on cancer cell lines. nih.gov In one investigation, a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole displayed remarkable potency against several cancer cell lines (MCF-7, HepG2, HCT116, and A549) but lower potency against normal WI-38 cells, reflecting its safety. ekb.eg

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cytotoxicity. The assay measures the reduction of the yellow MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Numerous studies have employed the MTT assay to evaluate the cytotoxic potential of 1,3,4-oxadiazole derivatives against various cancer cell lines. For example, a series of twelve 1,3,4-oxadiazole derivatives were tested for their IC50 values using the MTT assay on HeLa and A549 cell lines, with four compounds showing potential cytotoxic activity. nih.govnih.gov In another study, novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in-vitro cytotoxicity against a panel of five human cancer cell lines by the MTT method. sciencescholar.us

The brine shrimp lethality assay is a simple, rapid, and low-cost preliminary toxicity screening method. sigmaaldrich.com It is used to assess the cytotoxic effects of chemical compounds by determining the lethal concentration (LC50) for brine shrimp nauplii (Artemia salina). This assay has been used to evaluate the cytotoxicity of 1,3,4-oxadiazole derivatives, often in conjunction with other assays like the MTT assay, to identify compounds with potential antitumor activity. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives (MTT Assay)

Compound/DerivativeCell LineIC50 (µM)Source
AMK OX-8A54925.04 nih.gov
AMK OX-9A54920.73 nih.gov
AMK OX-11A54945.11 nih.gov
AMK OX-12A54941.92 nih.gov
AMK OX-8HeLa35.29 nih.gov
AMK OX-10HeLa5.34 nih.gov
AMK OX-12HeLa32.91 nih.gov
Compound 5MCF-79.7 nih.gov
Compound 5HepG28.8 nih.gov
Compound 8MCF-710.4 nih.gov
Compound 8HepG29.9 nih.gov
Compound 15MCF-79.8 nih.gov
Compound 15HepG29.2 nih.gov
Compound 16MCF-79.2 nih.gov
Compound 16HepG28.4 nih.gov
Compound 17MCF-79.5 nih.gov
Compound 17HepG28.9 nih.gov
Compound 18MCF-710.1 nih.gov
Compound 18HepG29.6 nih.gov
Sorafenib (Control)MCF-710.8 nih.gov
Sorafenib (Control)HepG210.2 nih.gov

Preclinical In Vivo Toxicity Evaluations

Following in vitro screening, promising compounds are often advanced to preclinical in vivo toxicity studies in animal models. These studies are crucial for understanding the systemic effects of a compound and for determining a safe dose range for potential therapeutic applications.

Acute toxicity studies involve the administration of a single high dose of a substance to animal models, typically rodents, to determine its immediate adverse effects and the median lethal dose (LD50). slideshare.net

Several studies on 1,3,4-oxadiazole derivatives have reported their acute toxicity profiles. For instance, an acute toxicity study of three 1,3,4-oxadiazole derivatives (bromo, chloro, and iodo) in rats, following OECD Guideline 425, found that all three had LD50 values exceeding 2000 mg/kg, with no significant signs of toxicity observed. nih.govresearchgate.net In another study, four 1,3,4-oxadiazole derivatives (AMK OX-8, 9, 11, and 12) were found to be safe in an acute oral toxicity study in Swiss albino mice, with no toxicity produced up to 2000 mg/kg. nih.gov Similarly, a series of novel 1,3,4-oxadiazole derivatives were found to be free of toxicity and toxic symptoms at high doses of 1000 mg/kg intraperitoneally. bepls.com

Sub-acute and repeated dose toxicity studies involve the daily administration of a compound to animal models for a period of 28 to 90 days. slideshare.net These studies provide information on the potential adverse effects of a substance following prolonged exposure.

A 28-day sub-acute study of three 1,3,4-oxadiazole derivatives (bromo, chloro, and iodo) in rats, following OECD Guideline 407, involved the administration of four different doses. nih.govresearchgate.net The study found no organ or systemic toxicity for any of the three derivatives. nih.gov

To thoroughly assess organ and systemic toxicity, hematological, biochemical, and histopathological analyses are conducted. nih.govnih.gov Hematological analysis examines the effects of a compound on blood cells, while biochemical analysis measures the levels of various enzymes and other substances in the blood to assess organ function, particularly the liver and kidneys. sciencescholar.usnih.gov Histopathological examination involves the microscopic analysis of tissues from various organs to identify any structural changes or damage. nih.govnih.gov

In the 28-day sub-acute study of three 1,3,4-oxadiazole derivatives mentioned earlier, comprehensive hematological, biochemical, and histological analyses were carried out, and no significant signs of toxicity were observed. nih.govresearchgate.net A study on a 1,3,4-oxadiazole compound (LMM6) in male Balb/c mice showed no substantial alterations in Hippocratic screening, biochemical, or hematological analyses. nih.gov However, another study on a different compound showed that at high doses, there were dose-dependent changes in general, hematological, biochemical, and histopathological parameters in both sexes. researchgate.net

Table 2: In Vivo Acute Toxicity of Selected 1,3,4-Oxadiazole Derivatives

Compound/DerivativeAnimal ModelRoute of AdministrationLD50Observed EffectsSource
1,3,4-Bromo-oxadiazole derivativeRatsOral>2000 mg/kgNo significant signs of toxicity nih.govresearchgate.net
1,3,4-Chloro-oxadiazole derivativeRatsOral>2000 mg/kgNo significant signs of toxicity nih.govresearchgate.net
1,3,4-Iodo-oxadiazole derivativeRatsOral>2000 mg/kgNo significant signs of toxicity nih.govresearchgate.net
AMK OX-8, 9, 11, 12Swiss albino miceOral>2000 mg/kgNo toxicity produced nih.gov
Novel 1,3,4-Oxadiazole derivativesMiceIntraperitoneal>1000 mg/kgNo toxicity or toxic symptoms bepls.com

Pharmacokinetic Profile and Metabolic Fate of Oxadiazole Derivatives

Absorption and Distribution Characteristics in Biological Systems

The absorption and distribution of oxadiazole derivatives are influenced by their physicochemical properties. In silico studies and experimental data for various oxadiazole-containing compounds suggest that this class of molecules can be designed to possess favorable ADME profiles. plu.mxnih.gov

Generally, oxadiazole derivatives are evaluated for properties such as solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability. plu.mxnih.gov For instance, a library of oxadiazole-based compounds was screened for these parameters to identify potential drug candidates. nih.gov The 1,3,4-oxadiazole (B1194373) ring, in particular, is often considered a bioisosteric replacement for ester and amide groups, which can influence a molecule's absorption and distribution characteristics. researchgate.net Compared to their 1,2,4-oxadiazole (B8745197) isomers, 1,3,4-oxadiazole derivatives tend to exhibit lower lipophilicity, which can impact their distribution within the body. researchgate.net

Studies on specific oxadiazole derivatives have demonstrated their ability to penetrate the blood-brain barrier. For example, the compound 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) was found to effectively penetrate the BBB and distribute into the brain. nih.gov The volume of distribution is a key parameter in understanding how a drug distributes throughout the body's tissues. nih.gov For some oxadiazole derivatives, a high volume of distribution has been observed, indicating that more of the drug is present in tissues than in the plasma. nih.govresearchgate.net

Table 1: Predicted Absorption and Distribution Properties of an Oxadiazole Derivative

ParameterPredicted Value/CharacteristicSource
Gastrointestinal AbsorptionPotentially high plu.mxnih.gov
Blood-Brain Barrier PermeabilityPermeable (logPs > -2) researchgate.net
Volume of Distribution (VD)High (indicates tissue distribution) nih.govresearchgate.net

Metabolic Pathways and Metabolite Identification

The metabolic fate of oxadiazole derivatives is a key aspect of their pharmacokinetic profile, influencing their duration of action and potential for drug-drug interactions. Metabolism often involves enzymatic transformations of the oxadiazole ring and its substituents.

The oxadiazole ring, while generally providing metabolic stability, can undergo enzymatic transformations. nih.gov The biotransformation of drugs is a chemical conversion process within the body, primarily occurring in the liver. mhmedical.com For hydrophobic drugs, metabolism is crucial to increase their hydrophilicity and facilitate excretion. nih.gov

In the case of 1,3,4-oxadiazole derivatives, metabolism can occur at the substituents attached to the ring. For example, a study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) identified two primary metabolic pathways. rrpharmacology.ru The first involves the hydroxylation of the methyl group on the oxadiazole ring, and the second pathway is the hydroxylation of the sulfonamide group. rrpharmacology.ru In silico predictions for 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol also suggest potential sites of metabolism on the molecule. researchgate.net

In another study involving a 1,2,4-oxadiazole-containing G protein-coupled receptor modulator, two major ring-opened metabolites, M1 (an N-cyanoamide) and M2 (a carboxylic acid), were observed across species both in vitro and in vivo. nih.gov

Table 2: Identified Metabolites of an Exemplary 1,3,4-Oxadiazole Derivative (ODASA)

Parent CompoundMetaboliteMetabolic ReactionClassificationSource
4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA)4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide (M1)Hydroxylation of methyl groupMajor rrpharmacology.ru
4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA)N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2)Hydroxylation of sulfonamide groupMinor rrpharmacology.ru

Beyond simple hydroxylation, oxadiazole derivatives can undergo more complex metabolic transformations, including ring-opening and rearrangement. The 1,2,4-oxadiazole ring, for instance, is susceptible to reductive N-O bond cleavage, which can lead to ring opening. nih.gov This was observed in the formation of the carboxylic acid metabolite M2 from a 1,2,4-oxadiazole-containing compound. nih.gov The formation of an N-cyanoamide metabolite (M1) from the same compound was considered an unusual metabolic pathway with an uncertain formation mechanism. nih.gov

Studies on a G protein-coupled receptor 119 agonist, DS-8500a, which also contains a 1,2,4-oxadiazole ring, revealed extensive formation of a ring-opened metabolite in liver microsomes under anaerobic conditions, suggesting a unique reductive metabolic pathway mediated by non-cytochrome P450 enzymes. nih.gov Furthermore, minor metabolites involving rearrangement of a piperazine (B1678402) ring to an imidazole (B134444) derivative have been reported in rat bile for a 1,2,4-oxadiazole compound. nih.gov The 1,2,4-oxadiazole ring can also undergo photochemical rearrangement to the 1,3,4-oxadiazole isomer. rsc.org

Excretion Routes and Clearance Mechanisms

The elimination of drugs and their metabolites from the body occurs through various routes, primarily renal (urine) and biliary (feces) excretion. mhmedical.comnih.gov The process of drug elimination refers to the irreversible removal of the drug from the body. mhmedical.com

For oxadiazole derivatives, excretion can occur after metabolic biotransformation. nih.gov In a study with radiolabeled DS-8500a, a 1,2,4-oxadiazole derivative, the drug was extensively metabolized before being excreted in the urine and bile. nih.gov The excretion pattern differed based on the position of the radiolabel, indicating that different fragments of the molecule were eliminated through different routes. nih.gov

Clearance is a measure of the rate of drug elimination from the body. mhmedical.com For some oxadiazole derivatives, pharmacokinetic parameters such as half-life (t1/2) and clearance (CL) have been determined. For example, compound 1a (BDM 71339), an oxadiazole derivative, was reported to have an elimination half-life of 19 minutes and a clearance of 69 μL min−1 mg−1. nih.gov Another study on ODASA reported a long half-life of 46.4 hours in rats after ocular administration. rrpharmacology.ru

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion. scilit.comfrontiersin.org Only the unbound fraction of a drug is generally considered pharmacologically active. frontiersin.org

The plasma protein binding of oxadiazole derivatives can vary. In vitro studies are often conducted to determine the fraction of unbound drug (fu). researchgate.net For the anti-seizure agent GM-90432, pharmacokinetic analysis was performed, which would typically include plasma protein binding assessment. nih.gov The interaction of synthesized 1,3,4-oxadiazole derivatives with bovine serum albumin (BSA), a model for human serum albumin, has been studied to understand their binding interactions and potential pharmacological effectiveness. scielo.br

Advanced Applications in Materials Science for 1,3,4 Oxadiazole Derivatives

Optoelectronic Materials

The electron-deficient character of the 1,3,4-oxadiazole (B1194373) nucleus makes its derivatives promising for optoelectronic applications, where the efficient transport of electrons is crucial. dntb.gov.ua Many derivatives have been synthesized and evaluated for their potential in devices like OLEDs and organic solar cells. dntb.gov.uasemanticscholar.org

Organic Light-Emitting Diodes (OLEDs) as Electron Transport and Emitting Materials

In OLEDs, materials based on the 1,3,4-oxadiazole core are frequently used as electron transport layers (ETLs) and sometimes as emissive materials, often emitting light in the blue to green spectral range. researchgate.net Their function is to facilitate the transport of electrons from the cathode to the emissive layer, improving device efficiency and stability.

A review of current scientific literature reveals no specific studies detailing the synthesis or evaluation of 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol for applications in Organic Light-Emitting Diodes. Research in this area tends to focus on other substituted 2,5-diaryl-1,3,4-oxadiazoles. dntb.gov.uaresearchgate.net

Applications in Organic Photovoltaics and Organic Field-Effect Transistors

The favorable electron-accepting and transporting properties of the oxadiazole ring have also led to its incorporation into materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). semanticscholar.org In OPVs, they can be part of donor or acceptor molecules, influencing charge separation and transport.

There is currently no available research data specifically investigating the performance or applicability of This compound in organic photovoltaic or field-effect transistor devices. The exploration of oxadiazoles (B1248032) in this context has centered on other derivatives designed to optimize electronic properties and energy levels for solar cell applications. semanticscholar.orgharvard.edu

Fluorescent and Luminescent Properties

Many 1,3,4-oxadiazole derivatives are known for their significant fluorescent and luminescent properties. beilstein-journals.orgumn.edu These characteristics arise from the rigid, conjugated structure of the molecule, which can lead to high quantum yields of fluorescence. beilstein-journals.orgresearchgate.net

Use as Laser Dyes and Optical Brighteners

The inherent fluorescence of some oxadiazole compounds makes them suitable for use as laser dyes and optical brighteners. umn.edu Their ability to absorb ultraviolet light and re-emit it in the visible spectrum is key to these applications.

Specific studies on the application of This compound as a laser dye or optical brightener have not been reported in the available scientific literature. Research has focused on other derivatives that show strong luminescence and photostability. umn.edu

Scintillators

Scintillators are materials that luminesce when excited by ionizing radiation, a property for which certain 1,3,4-oxadiazole derivatives have been evaluated. Their fast fluorescence decay times and efficiency make them candidates for radiation detection.

No data is publicly available regarding the evaluation of This compound for use as a scintillator.

Polymer Chemistry and Heat-Resistant Materials

The high thermal stability of the 1,3,4-oxadiazole ring makes it an attractive building block for heat-resistant polymers. researchgate.net Incorporating this heterocycle into a polymer backbone can significantly enhance the material's thermal and oxidative stability.

While the synthesis of polymers containing the 1,3,4-oxadiazole moiety is an active area of research for creating thermally stable materials, there are no specific studies detailing the polymerization of This compound or its integration into heat-resistant polymer chains. The primary research focus for this particular molecule and its close analogues, such as 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine, has been on its synthesis and potential biological activities rather than polymer chemistry. ekb.egdocumentsdelivered.com

Chemosensors and Metal-Ion Complexation

The 1,3,4-oxadiazole scaffold is a key component in the design of chemosensors due to its ability to coordinate with metal ions. The nitrogen and oxygen atoms of the oxadiazole ring can act as donor atoms, forming stable complexes with various metal ions. This interaction can lead to changes in the spectroscopic properties of the molecule, such as fluorescence or UV-visible absorbance, which can be harnessed for ion detection.

While direct studies on the chemosensor capabilities of this compound are not extensively documented, research on structurally similar 1,3,4-oxadiazole derivatives provides significant insights into its potential. For instance, derivatives of 1,3,4-oxadiazole have been shown to act as effective chemosensors for various metal ions, including Ni(II) and Zn(II). nih.govrsc.org The sensing mechanism often involves the formation of a coordination complex between the heterocyclic ring and the metal ion, which modulates the photophysical properties of the compound.

Studies on related compounds, such as {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, have demonstrated their ability to form complexes with a range of divalent metal ions including Ni(II), Cu(II), Zn(II), and Cd(II). Spectroscopic analysis of these complexes indicates a metal-to-ligand ratio of 1:2 and suggests specific geometries, such as square planar for copper complexes and tetrahedral for others. The formation of these complexes leads to shifts in the electronic absorption bands of the ligand, a characteristic that is fundamental to its function as a colorimetric sensor.

Another relevant example is the study of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol, which has been shown to form complexes with transition metals like Zn(II), Cd(II), Hg(II), Mn(II), Co(II), and Ni(II). researchgate.netorientjchem.org The tautomeric nature of these thiol/thione compounds is a critical aspect of their coordination chemistry. Similarly, this compound can exist in tautomeric equilibrium with 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2(3H)-one, which could influence its binding properties. The involvement of the exocyclic oxygen or the ring nitrogen atoms in coordination can be fine-tuned by the substituent at the 5-position of the oxadiazole ring.

The following table summarizes the complexation behavior of a related 1,3,4-oxadiazole derivative with various metal ions, illustrating the potential of this class of compounds in metal ion sensing.

Metal IonLigandProposed GeometryM:L RatioReference
Cu(II){[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acidSquare Planar1:2
Ni(II){[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acidTetrahedral1:2
Zn(II){[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acidTetrahedral1:2
Cd(II){[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acidTetrahedral1:2
Sn(II){[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acidTetrahedral1:2

This table is generated based on data for a structurally similar compound to illustrate the potential of this compound in metal-ion complexation.

Liquid Crystalline Behavior and Mesomorphic Properties

The incorporation of 1,3,4-oxadiazole units into the core structure of organic molecules has been a successful strategy for the development of liquid crystalline materials. rsc.org The rigid and linear geometry of the 1,3,4-oxadiazole ring contributes to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. These materials are of great interest for applications in displays and other electro-optical devices.

The following table presents data on the mesomorphic properties of some 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzene derivatives, which demonstrates the influence of terminal chains on the liquid crystalline behavior of oxadiazole-based compounds.

CompoundTerminal ChainPhase Transition Temperatures (°C) on HeatingPhase Transition Temperatures (°C) on CoolingReference
4a C4F9(CH2)2Cr 115.8 I; Cr 125.1 II 98.9 LC 91.6 Cr beilstein-archives.org
4b C6F13(CH2)2Cr 118.0 LC 138.4 II 121.1 LC 96.5 Cr beilstein-archives.org

This table showcases data for related oxadiazole compounds to illustrate the principles of liquid crystalline behavior. Cr = Crystalline, LC = Liquid Crystalline, I = Isotropic Liquid.

Future Directions and Research Perspectives

Rational Drug Design and Development Strategies for Targeted Therapies

The 1,3,4-oxadiazole (B1194373) nucleus is an indispensable anchor for drug design and development due to its metabolic stability, thermal stability, and favorable solubility properties. nih.goveurekaselect.com Future strategies in rational drug design are centered on leveraging this scaffold to create highly specific therapeutic agents. Structural modifications and the creation of hybrid molecules are key approaches to enhance potency and overcome challenges like multidrug resistance. openmedicinalchemistryjournal.com

Structure-Activity Relationship (SAR) studies are fundamental to refining the selectivity of oxadiazole-based compounds for their intended biological targets. openmedicinalchemistryjournal.comnih.gov By systematically altering the substituents on the oxadiazole ring, medicinal chemists can modulate the compound's pharmacokinetic and pharmacodynamic properties. This allows for the fine-tuning of molecules to interact specifically with targets such as enzymes, globular proteins, and nucleic acids, which can lead to more promising antitumor effects. nih.govresearchgate.net For instance, the introduction of specific functional groups can enhance binding affinity to the active site of a target enzyme or protein, leading to improved efficacy. openmedicinalchemistryjournal.com

The development of hybrid molecules, where the oxadiazole core is combined with other known pharmacophores, is a promising strategy. nih.gov This approach aims to create multifunctional drugs that can act on multiple targets simultaneously or enhance the activity of the primary pharmacophore. nih.gov Such strategies have shown promising results in developing agents with high cytotoxicity towards malignant cells. nih.govresearchgate.net

Drug/Compound ClassTherapeutic Target/ApplicationKey Feature/Strategy
RaltegravirAntiviral (HIV)Contains a 1,3,4-oxadiazole ring. nih.govnih.gov
ZibotentanAnticancerAn FDA-approved agent with a 1,3,4-oxadiazole nucleus. nih.govnih.gov
NesapidilAnti-arrhythmic, AntihypertensiveA commercially available drug incorporating the 1,3,4-oxadiazole scaffold. nih.govnih.gov
FuramizoleAntibacterialA nitrofuran derivative with a 1,3,4-oxadiazole ring. nih.govnih.gov
Oxadiazole HybridsAnticancerCombination with other anticancer pharmacophores to target various enzymes and proteins. nih.gov

Exploration of Novel Therapeutic Targets for Oxadiazole-Based Compounds

The broad spectrum of biological activities exhibited by 1,3,4-oxadiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscores their potential to interact with a wide array of biological targets. openmedicinalchemistryjournal.comresearchgate.netopenmedicinalchemistryjournal.com A significant future direction involves the systematic exploration and validation of novel therapeutic targets for these compounds.

In oncology, research has demonstrated that 1,3,4-oxadiazole derivatives can inhibit various enzymes and growth factors crucial for cancer cell proliferation. nih.govresearchgate.net Key targets that have been identified include:

Enzymes: Thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase are critical enzymes in cancer progression that can be targeted by oxadiazole derivatives. nih.gov

Growth Factors: The platelet-derived endothelial cell growth factor is an important target for developing novel thymidine (B127349) phosphorylase inhibitors as anticancer drugs. nih.gov

Kinases: Various kinases involved in cell signaling pathways are also potential targets for these compounds. nih.gov

Beyond cancer, the versatility of the oxadiazole scaffold makes it a promising candidate for developing treatments for a range of other diseases. researchgate.net Their demonstrated effectiveness against various bacterial and fungal strains makes them strong candidates for developing new antimicrobial agents to combat rising drug resistance. openmedicinalchemistryjournal.commdpi.com The ability of these compounds to act as anti-inflammatory, anticonvulsant, and antidiabetic agents opens up further avenues for research into new therapeutic applications. researchgate.net Future studies will likely focus on identifying and validating specific molecular targets within these disease pathways, paving the way for the development of new, highly effective treatments. openmedicinalchemistryjournal.com

Target ClassSpecific ExamplesAssociated Disease(s)
EnzymesThymidylate synthase, HDAC, Topoisomerase II, Telomerase, Thymidine phosphorylaseCancer. nih.gov
ReceptorsGABAA/Benzodiazepine (B76468) receptor complexNeurological disorders. researchgate.net
Growth FactorsPlatelet-derived endothelial cell growth factorCancer. nih.gov
VariousBacterial and Fungal ProteinsInfectious Diseases. openmedicinalchemistryjournal.commdpi.com
VariousInflammatory Pathway ComponentsInflammatory Conditions. openmedicinalchemistryjournal.comnih.gov

Integration of Advanced Computational and Experimental Methodologies for Enhanced Discovery

The discovery and optimization of oxadiazole-based compounds are being significantly accelerated by the integration of advanced computational and experimental techniques. This synergistic approach allows for a more rational and efficient drug discovery process.

Computational methodologies play a crucial role in the initial stages of drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to identify the relationships between the chemical structure of a molecule and its biological activity, guiding the design of more potent compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and affinity. nih.gov It is used to screen virtual libraries of compounds and to prioritize candidates for synthesis and experimental testing. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are used to predict the electronic and charge transport properties of oxadiazole derivatives, which is particularly useful for applications in materials science. researchgate.net

Experimental methodologies are essential for validating computational predictions and for the synthesis and screening of new compounds.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for biological activity, enabling the identification of promising leads from compound libraries. researchgate.net

Advanced Synthetic Techniques: Methods like microwave-assisted synthesis and flow chemistry are being employed to create libraries of oxadiazole derivatives more efficiently. nih.govjchemrev.com

Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry are vital for confirming the structure and purity of newly synthesized compounds. nih.gov

The future of drug discovery with oxadiazole derivatives lies in a feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve computational models, leading to a more streamlined and effective discovery pipeline. rsc.orgrsc.org

Development of Sustainable Synthetic Practices for Industrial Scale-Up

As the therapeutic and industrial applications of oxadiazole derivatives grow, the development of sustainable and scalable synthetic methods is becoming increasingly critical. Traditional synthesis methods often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste. nih.gov In response, the principles of "green chemistry" are being actively applied to the synthesis of 1,3,4-oxadiazoles. nih.govresearchgate.net

Key green synthetic strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. nih.govresearchgate.net Reactions that might take hours under reflux conditions can often be completed in minutes using microwave irradiation. nih.gov

Solvent-Free Reactions: Performing reactions in a solvent-free medium, for instance by grinding reagents together (mechanochemistry), minimizes the use of volatile organic compounds, which are often toxic and environmentally damaging. researchgate.netorganic-chemistry.org

Use of Green Catalysts and Reagents: Research is focused on replacing toxic catalysts and reagents with more environmentally benign alternatives, such as non-toxic catalysts and renewable substrates. nih.govresearchgate.net This includes catalyst-free methods and the use of visible-light photoredox catalysis. researchgate.net

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, often under milder conditions. nih.gov

These sustainable practices not only reduce the environmental impact of chemical production but also offer benefits in terms of cost-effectiveness, safety, and ease of purification, making them highly attractive for industrial-scale manufacturing. nih.govresearchgate.net The continued development and adoption of these green methodologies will be essential for the large-scale production of oxadiazole-based drugs and materials. researchgate.net

Expanding Applications of Oxadiazole Derivatives in Emerging Advanced Materials

Beyond their well-established role in medicinal chemistry, oxadiazole derivatives are gaining significant attention for their potential applications in the field of advanced materials, particularly in organic electronics. researchgate.net The 1,3,4-oxadiazole ring possesses unique electronic properties, functioning as an effective electron acceptor, which makes these compounds suitable for use in various electronic devices. researchgate.netrsc.org

A primary area of application is in Organic Light-Emitting Diodes (OLEDs) . researchgate.neteurekaselect.com

Electron-Transporting Materials: 2,5-Diaryl-1,3,4-oxadiazoles have demonstrated properties that make them excellent electron carriers. researchgate.net Their thermal and chemical stability, combined with good photoluminescence quantum yields, are highly desirable for enhancing the efficiency and lifespan of OLED devices. researchgate.net

Emitter Materials: Oxadiazole-based compounds are being developed as highly efficient emitters for OLEDs, including those that function through thermally activated delayed fluorescence (TADF). rsc.org Donor-acceptor molecules incorporating an oxadiazole acceptor have been synthesized to produce green, sky-blue, and even ultraviolet emission. rsc.orgrsc.org

Host Materials: The unique electronic structure of some oxadiazole derivatives allows them to serve as host materials for high-efficiency phosphorescent OLEDs (PhOLEDs), contributing to devices with low efficiency roll-off at high brightness. rsc.org

The versatility of the oxadiazole scaffold allows for fine-tuning of its optical and electronic properties through chemical modification. researchgate.net This tunability is crucial for developing materials with specific characteristics required for next-generation displays, lighting, and other photonic applications. researchgate.netresearchgate.net Future research will likely focus on designing new oxadiazole derivatives with enhanced performance, stability, and processability for integration into a wider range of advanced material systems. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol?

Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors under acidic or basic conditions. Key steps include:

  • Refluxing a hydrazide derivative (e.g., 4-chlorobenzyl hydrazine) with carbonyl compounds (e.g., triethyl orthoformate) in ethanol or acetic acid.
  • Monitoring reaction progress via Thin-Layer Chromatography (TLC) .
  • Purification by recrystallization using methanol or ethanol to isolate the oxadiazole core .
  • Yield optimization through temperature control (80–100°C) and catalyst selection (e.g., H₂SO₄ or POCl₃) .

Example Protocol:

StepReagents/ConditionsPurpose
14-Chlorobenzyl hydrazine, triethyl orthoformate, ethanolCyclization
2TLC (hexane:ethyl acetate 7:3)Reaction monitoring
3Ice-cold water + NaOH (2–3 drops)Precipitation
4Recrystallization (methanol)Purification

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of O-H (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.5 ppm for 4-chlorobenzyl) and oxadiazole carbons (δ 155–165 ppm) .
  • Mass Spectrometry (MS): Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the oxadiazole backbone .

Q. What biological activities are associated with this compound?

Methodological Answer: Oxadiazoles are known for enzyme modulation (e.g., inhibiting cyclooxygenase or acetylcholinesterase). For this compound:

  • Antimicrobial assays: Use broth microdilution (MIC against E. coli or S. aureus) .
  • Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer: Contradictions often arise from purity issues or assay variability. Strategies include:

  • Purity validation: HPLC (>95% purity) and elemental analysis .
  • Dose-response curves: Test multiple concentrations (1–100 µM) to confirm IC₅₀ trends .
  • Structural analogs: Compare activity with derivatives (e.g., replacing 4-chlorobenzyl with 4-methoxybenzyl) to isolate pharmacophoric groups .

Q. What computational methods predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity .
  • Molecular docking: Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina .
  • AI-driven optimization: Train models on existing oxadiazole datasets to predict reaction yields or bioactivity .

Q. How does crystallography clarify the compound’s supramolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Packing motifs: Hydrogen bonding between oxadiazole O-H and neighboring chlorobenzyl groups .
  • Torsion angles: Planarity of the oxadiazole ring (e.g., dihedral angles < 10° with the benzyl group) .
  • Unit cell parameters: Monoclinic systems (e.g., space group C2/c) with Z = 8 .

Example Crystallographic Data:

ParameterValue
a, b, c (Å)19.215, 22.847, 14.933
β (°)121.25
V (ų)5605

Q. How to design experiments for stability analysis under varying conditions?

Methodological Answer: Use factorial design to test multiple variables:

  • Factors: Temperature (25–60°C), pH (2–12), light exposure .
  • Response metrics: Degradation rate (HPLC) and color change.
  • Statistical analysis: ANOVA to identify significant degradation pathways .

Key Methodological Notes

  • Advanced vs. Basic: Basic questions focus on synthesis/characterization; advanced questions address mechanistic studies, computational modeling, and data conflict resolution.

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Feasible Synthetic Routes

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5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol
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Reactant of Route 2
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.